molecular formula C21H37O4P B11998388 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol

Cat. No.: B11998388
M. Wt: 384.5 g/mol
InChI Key: OPYDNGQRKKKKNC-UHFFFAOYSA-N
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Description

Diisopropyl 3,5-ditert-butyl-4-hydroxybenzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl ring substituted with diisopropyl and ditert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 3,5-ditert-butyl-4-hydroxybenzylphosphonate typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester. The reaction conditions often include a temperature range of 40-60°C and a reaction time of 1-3 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization and recrystallization techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3,5-ditert-butyl-4-hydroxybenzylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The benzyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Diisopropyl 3,5-ditert-butyl-4-hydroxybenzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 3,5-ditert-butyl-4-hydroxybenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, the presence of the phosphonate group allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Ditert-butyl-4-hydroxybenzaldehyde
  • 3,5-Ditert-butyl-4-hydroxybenzoic acid
  • 3,5-Ditert-butyl-4-hydroxybenzyl alcohol

Uniqueness

Diisopropyl 3,5-ditert-butyl-4-hydroxybenzylphosphonate is unique due to the presence of both diisopropyl and ditert-butyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C21H37O4P

Molecular Weight

384.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[di(propan-2-yloxy)phosphorylmethyl]phenol

InChI

InChI=1S/C21H37O4P/c1-14(2)24-26(23,25-15(3)4)13-16-11-17(20(5,6)7)19(22)18(12-16)21(8,9)10/h11-12,14-15,22H,13H2,1-10H3

InChI Key

OPYDNGQRKKKKNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OC(C)C

Origin of Product

United States

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